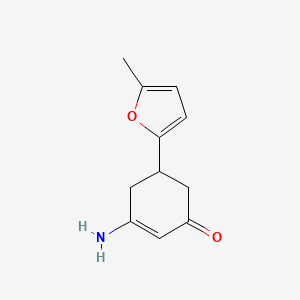

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-(5-methylfuran-2-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,6,8H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCUQTOIHVMSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CC(=CC(=O)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one (CAS 1428139-23-4)

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is a fascinating heterocyclic compound that merges three key pharmacophores: the enaminone system, the cyclohexenone core, and a 5-methyl-2-furyl substituent. While specific literature on this exact molecule is sparse, its structural motifs are well-recognized in medicinal chemistry for their diverse biological activities. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound. By leveraging established chemical principles and data from analogous structures, we will provide a robust framework for its investigation.

The enaminone moiety (an amine conjugated to an enone) is a versatile building block in organic synthesis and a privileged scaffold in drug discovery, with demonstrated anticonvulsant properties.[1][2] The cyclohexenone ring is also a common feature in a variety of natural products and synthetic compounds exhibiting a wide range of bioactivities, including anti-inflammatory and anticancer effects.[3][4] Furthermore, the incorporation of a furan ring can significantly influence a molecule's pharmacokinetic profile and biological activity, often enhancing its therapeutic potential.[5][6] This unique combination of functional groups in this compound suggests a high potential for this molecule in various therapeutic areas.

Physicochemical Properties and Structural Features

A clear understanding of the fundamental properties of a compound is crucial for its application in research and development. Below is a summary of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1428139-23-4 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Canonical SMILES | CC1=CC=C(O1)C2CC(=CC(=O)C2)N |

| IUPAC Name | This compound |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-(5-Methyl-2-furyl)-1,3-cyclohexanedione (Intermediate)

The initial step involves a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.[7] In this proposed synthesis, the enolate of 1,3-cyclohexanedione acts as the Michael donor, and 5-methyl-2-vinylfuran serves as the Michael acceptor. The reaction is typically catalyzed by a base.

Experimental Protocol:

-

To a solution of 1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a base (e.g., sodium ethoxide or potassium carbonate).

-

Stir the mixture at room temperature to generate the enolate.

-

Slowly add 5-methyl-2-vinylfuran (1 equivalent) to the reaction mixture.

-

The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

The final step is the formation of the enaminone from the intermediate diketone. This is a condensation reaction where the amino group displaces one of the carbonyl oxygens. A common and efficient method for this transformation is the reaction with an ammonia source, such as ammonium acetate, often with heating.[8]

Experimental Protocol:

-

Combine the synthesized 5-(5-methyl-2-furyl)-1,3-cyclohexanedione (1 equivalent) and ammonium acetate (1.3 equivalents) in a round-bottom flask.[8]

-

Heat the mixture, either neat or in a high-boiling solvent like toluene, to a temperature of approximately 110°C for about 15-30 minutes.[8]

-

The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, the reaction mixture can be partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is then washed, dried, and concentrated.

-

The final product, this compound, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization: A Predictive Analysis

As no published spectroscopic data for this compound is available, the following are predicted characteristic peaks based on the analysis of similar structures. These predictions can serve as a valuable reference for researchers who synthesize this compound.[9][10][11][12][13][14][15][16]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.0 - 1.2 | s | 3H | -CH₃ (on furan ring) |

| ~ 2.2 - 2.5 | m | 4H | -CH₂- (cyclohexenone ring) |

| ~ 3.0 - 3.2 | m | 1H | -CH- (cyclohexenone ring) |

| ~ 5.1 - 5.3 | s | 1H | Vinylic -CH |

| ~ 5.8 - 6.0 | d | 1H | Furan ring -CH |

| ~ 6.1 - 6.3 | d | 1H | Furan ring -CH |

| ~ 5.0 - 6.0 (broad) | s | 2H | -NH₂ |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 13.0 - 15.0 | -CH₃ (on furan ring) |

| ~ 30.0 - 45.0 | -CH₂- and -CH- (cyclohexenone ring) |

| ~ 95.0 - 100.0 | Vinylic =CH- |

| ~ 106.0 - 110.0 | Furan ring =CH- |

| ~ 150.0 - 155.0 | Furan ring =C- |

| ~ 160.0 - 165.0 | =C-NH₂ |

| ~ 195.0 - 200.0 | C=O |

Predicted IR Spectrum (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3400 - 3200 | N-H stretching (amine) |

| ~ 3100 - 3000 | C-H stretching (aromatic/vinylic) |

| ~ 2960 - 2850 | C-H stretching (aliphatic) |

| ~ 1650 - 1600 | C=O stretching (conjugated ketone) |

| ~ 1600 - 1550 | C=C stretching and N-H bending |

| ~ 1500 - 1400 | C-C stretching (furan ring) |

Potential Therapeutic Applications: An Evidence-Based Extrapolation

The unique structural amalgamation within this compound suggests a high likelihood of interesting biological activities. The following potential applications are extrapolated from documented evidence on its core structural motifs.

Caption: Potential therapeutic applications based on structural motifs.

Anticonvulsant Activity

Enaminone derivatives have been extensively studied as potential anticonvulsant agents.[1][2] Several studies have demonstrated that these compounds can exhibit significant protection in various seizure models, such as the maximal electroshock (MES) seizure test, with some analogues showing a high protective index (a measure of the margin of safety).[1][17][18][19] The presence of the enaminone scaffold in the target molecule makes it a prime candidate for evaluation in preclinical models of epilepsy.

Anti-inflammatory Properties

Cyclohexenone derivatives are known to possess significant anti-inflammatory activity.[20][21] Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the downregulation of pro-inflammatory cytokines.[20] The cyclohexenone core of this compound suggests that it may exert anti-inflammatory effects and could be a valuable lead for the development of new anti-inflammatory drugs.

Anticancer and Cytotoxic Potential

Both furan and cyclohexenone derivatives have been reported to exhibit anticancer activities.[4][5][6] Furan-containing compounds have shown cytotoxic effects against various cancer cell lines, including liver cancer cells.[22][23] Some furan derivatives have been shown to induce apoptosis and cause DNA damage in cancer cells.[5][22][24] The combination of the furan and cyclohexenone moieties in the target compound could lead to synergistic cytotoxic effects, making it a worthy candidate for anticancer drug discovery programs.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While direct experimental data is currently lacking, this in-depth technical guide provides a solid foundation for its future investigation. The proposed synthetic route is robust and based on well-established chemical transformations. The predictive spectroscopic data offers a valuable tool for the characterization of the synthesized compound.

The potential therapeutic applications, extrapolated from the known bioactivities of its constituent pharmacophores, are compelling. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic confirmation. Subsequently, a systematic evaluation of its biological activities, particularly in the areas of epilepsy, inflammation, and cancer, is highly warranted. Such studies will undoubtedly shed light on the true potential of this promising chemical entity and could pave the way for the development of novel therapeutic agents.

References

- Google Patents. (n.d.). EP0002942A1 - Process for producing 3-amino-2-cyclohexenone.

-

YouTube. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds. Retrieved January 28, 2026, from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved January 28, 2026, from [Link]

-

PubMed. (2023, August 1). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2025, August 6). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved January 28, 2026, from [Link]

-

PubMed. (2023, July 24). Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. Retrieved January 28, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and anticonvulsant activity of enaminones. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2025, August 6). One-Pot Synthesis of Pentasubstituted Cyclohexanes by a Michael Addition Followed by a Tandem Inter-Intra Double Henry Reaction. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved January 28, 2026, from [Link]

-

PubMed. (2021, July 5). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. Retrieved January 28, 2026, from [Link]

-

MDPI. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved January 28, 2026, from [Link]

-

RSC Publishing. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (n.d.). The Double Michael Addition of Vinyl Ethynyl Ketones to Active Methylene Compounds. Application to the Total Synthesis of dl-Griseofulvin. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Retrieved January 28, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and anticonvulsant activity of enaminones. 3. Investigations on 4'-, 3'-, and 2'-substituted and polysubstituted anilino compounds, sodium channel binding studies, and toxicity evaluations. Retrieved January 28, 2026, from [Link]

-

Eurasian Chemical Communications. (2021, April 27). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Cytotoxic activity of furan scaffolds 1-14. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. Retrieved January 28, 2026, from [Link]

-

Master Organic Chemistry. (2025, April 16). Enamines. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Crystal structure, FT-Raman and FTIR spectra and DFT calculations of chalcone (2E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one monohydrate. Retrieved January 28, 2026, from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis and anticonvulsant activity of enaminones. Retrieved January 28, 2026, from [Link]

-

RSC Publishing. (n.d.). Production of 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural. Retrieved January 28, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved January 28, 2026, from [Link]

-

The Royal Society of Chemistry. (2022). Synthesis of chalcone. Retrieved January 28, 2026, from [Link]

-

Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved January 28, 2026, from [Link]

-

PubMed. (n.d.). Cytotoxic potency and induced biochemical parameters in mice serum of new furan derivatives against liver cancer cell line. Retrieved January 28, 2026, from [Link]

-

MDPI. (n.d.). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Retrieved January 28, 2026, from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxy-5-methylcyclohex-2-en-1-one. Retrieved January 28, 2026, from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 28, 2026, from [Link]

-

Semantic Scholar. (2016, May 16). Production of 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Anticancer activities of cyclohexenone derivatives. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved January 28, 2026, from [Link]

-

Journal of Fluorine Chemistry. (2021, September 5). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved January 28, 2026, from [Link]

-

Semantic Scholar. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved January 28, 2026, from [Link]

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of b-enaminones 3 form 1,3-diketone 1 and primary amines 2. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (2026, January 26). C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. Retrieved January 28, 2026, from [Link]

Sources

- 1. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemcom.com [echemcom.com]

- 13. researchgate.net [researchgate.net]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. rsc.org [rsc.org]

- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and anticonvulsant activity of enaminones. 3. Investigations on 4'-, 3'-, and 2'-substituted and polysubstituted anilino compounds, sodium channel binding studies, and toxicity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cytotoxic potency and induced biochemical parameters in mice serum of new furan derivatives against liver cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Introduction

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is a multifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure incorporates a vinylogous amide (enaminone), a chiral center, and a substituted furan ring, making it a valuable scaffold for the development of novel therapeutic agents and functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established spectroscopic principles and data from closely related analogs to predict and interpret its spectral features. This approach mirrors the deductive reasoning employed by researchers when characterizing novel compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the systematic numbering used for NMR assignments, is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the enaminone system (N-C=C-C=O), the 5-methyl-2-furyl moiety, and the aliphatic cyclohexenone ring.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide a wealth of information regarding the electronic environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in the table below, based on the analysis of similar enaminone and furan structures.[2][3]

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| NH₂ | 5.0 - 7.0 | broad singlet | - | Protons on nitrogen, chemical shift is concentration and solvent dependent. |

| H2 | 5.1 - 5.5 | singlet | - | Vinylic proton of the enaminone system, deshielded by the adjacent carbonyl and amino groups. |

| H3' | 6.0 - 6.2 | doublet | J ≈ 3.0 | Furan ring proton, coupled to H4'. |

| H4' | 6.3 - 6.5 | doublet | J ≈ 3.0 | Furan ring proton, coupled to H3'. |

| C5-H | 2.8 - 3.2 | multiplet | - | Methine proton, coupled to adjacent CH₂ groups. |

| C4-H₂, C6-H₂ | 2.2 - 2.8 | multiplets | - | Diastereotopic methylene protons of the cyclohexenone ring. |

| CH₃ | 2.2 - 2.4 | singlet | - | Methyl group on the furan ring. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and functionalization.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C1 (C=O) | 195 - 200 | Carbonyl carbon of the cyclohexenone ring. |

| C3 | 160 - 165 | Enaminone carbon bonded to nitrogen, highly deshielded. |

| C2' (Furan) | 150 - 155 | Substituted furan carbon adjacent to the oxygen atom. |

| C5' (Furan) | 148 - 153 | Methyl-substituted furan carbon adjacent to the oxygen atom. |

| C2 | 95 - 100 | Vinylic carbon of the enaminone system. |

| C3' (Furan) | 110 - 115 | Unsubstituted furan carbon. |

| C4' (Furan) | 105 - 110 | Unsubstituted furan carbon. |

| C5 | 35 - 40 | Methine carbon of the cyclohexenone ring. |

| C4, C6 | 30 - 45 | Methylene carbons of the cyclohexenone ring. |

| CH₃ | 13 - 16 | Methyl carbon on the furan ring. |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3400 - 3200 | Medium, broad | Symmetric and asymmetric stretching of the primary amine. |

| C-H (sp²) | 3100 - 3000 | Medium | Stretching of vinylic and furan C-H bonds. |

| C-H (sp³) | 3000 - 2850 | Medium | Stretching of aliphatic C-H bonds. |

| C=O | 1650 - 1630 | Strong | Stretching of the conjugated ketone. |

| C=C | 1600 - 1550 | Strong | Stretching of the enaminone and furan C=C bonds. |

| N-H bend | 1640 - 1580 | Medium | Scissoring vibration of the primary amine. |

| C-O-C | 1250 - 1000 | Strong | Asymmetric and symmetric stretching of the furan ether linkage. |

The extended conjugation in the enaminone system (N-C=C-C=O) is expected to lower the stretching frequency of the carbonyl group compared to a simple cyclohexenone (typically ~1680 cm⁻¹).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. For this compound (C₁₁H₁₃NO₂), the expected molecular weight is approximately 191.23 g/mol .

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 191.

-

Key Fragmentation Pathways:

-

Loss of the methyl group from the furan ring, leading to a fragment at m/z = 176.

-

Cleavage of the bond between the cyclohexenone ring and the furan moiety.

-

Retro-Diels-Alder fragmentation of the cyclohexenone ring.

-

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Employ a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

EI-MS: This technique will provide information on the molecular ion and fragmentation patterns.

-

ESI-MS: This is a softer ionization technique that will primarily show the protonated molecule [M+H]⁺.

-

Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively characterize this compound and its analogs, thereby accelerating research and development in areas where such scaffolds are of interest. The provided protocols offer a starting point for the experimental acquisition of this crucial data.

References

- Biointerface Research in Applied Chemistry. (2022-11-22). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl)

- Placais, C., et al. (2021-06-18).

- Sigma-Aldrich. This compound.

- PubChem. 3-Amino-5-methyl-2-cyclohexen-1-one.

- Guo, H.-M., et al. 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one.

- Guo, H.-M., et al. 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one.

- PubChem. 3-Methyl-5-propylcyclohex-2-en-1-one.

- BLDpharm. 3-(Aminomethyl)-5-methylhex-5-enoic acid.

- Kandeel, Z. E., et al. Enaminones in Heterocyclic Synthesis: A Novel Route to Polyfunctionalized Substituted Thiophene, 2,3-Dihydro-1,3,4-Thiadiazole and Naphtho[1,2- b ] Furan Derivatives.

- El-Azab, A. S., et al. (2016-10-11). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.

- Elnagdi, M. H., et al. Synthesis of 3-Amino-5-cyclohexyliminothiophenes.

- Syaima, H., et al. (2020-07). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- ChemicalBook. Furan(110-00-9) 1H NMR spectrum.

- ChemicalBook. 3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL(470-99-5) 1H NMR spectrum.

- Request PDF.

- National Institutes of Health. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.

- MDPI.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

- Biosynth. 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone.

- PubMed. (2018-05-15). 3-Amino-1-phenyl-2-pyrazoline-5-ketone as a heterobifunctional chromogenic reagent to derivatize reducing glycans for subsequent online LC/MS analysis.

- PubChem. 3-Amino-5-methyl-hexan-2-ol.

- ChemicalBook. 3-AMINO-2-CYCLOHEXEN-1-ONE(5220-49-5) IR Spectrum.

- NIST WebBook. 2-Cyclohexen-1-one, 3-methyl-.

Sources

In Silico Prediction of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of the novel compound, 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one. In the absence of empirical data for this specific molecule, this document outlines a robust, multi-step computational workflow designed to generate high-confidence hypotheses regarding its pharmacokinetic properties, potential therapeutic targets, and likely biological activities. By leveraging established computational chemistry and bioinformatics methodologies, researchers can strategically guide future experimental validation, thereby accelerating the drug discovery and development process. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational drug design principles.

Introduction: The Rationale for In Silico Bioactivity Prediction

The early stages of drug discovery are characterized by the synthesis and screening of vast numbers of chemical entities, a process that is both time-consuming and resource-intensive. In silico methodologies offer a powerful alternative, enabling the rapid and cost-effective evaluation of a compound's potential before its physical synthesis.[1] By modeling the interactions between a molecule and biological systems, we can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, identify potential protein targets, and hypothesize its mechanism of action.

The subject of this guide, this compound, is an enaminone derivative. The enaminone scaffold is a versatile pharmacophore known to be a key constituent in a variety of biologically active compounds.[2][3] Derivatives of this class have demonstrated a wide spectrum of therapeutic activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[2][3][4][5][6][7] This precedent provides a strong rationale for the computational investigation of this novel analogue.

This guide will detail a systematic in silico workflow, commencing with an analysis of the compound's physicochemical properties and culminating in the prediction of its engagement with specific biological pathways. Each step is designed to be self-validating, providing a clear and logical progression from initial characterization to actionable biological hypotheses.

The Predictive Workflow: A Multi-Pillar Approach

Our predictive workflow is structured around four key pillars of in silico analysis, each providing a different layer of insight into the potential bioactivity of this compound.

Caption: A high-level overview of the four-pillar in silico predictive workflow.

Pillar 1: Physicochemical Characterization and ADMET Profiling

The foundational step in evaluating any potential drug candidate is to assess its fundamental physicochemical properties and predict its ADMET profile. These characteristics are critical determinants of a compound's bioavailability and potential for toxicity.

Experimental Protocol: ADMET Prediction

-

Compound Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (CC1C(CC(=O)C=C1N)C2=CC=C(O2)C) is submitted to a freely available ADMET prediction web server such as ADMET-AI or SwissADME.[8][9]

-

Property Calculation: The server will calculate a range of physicochemical descriptors and predict various ADMET properties.

-

Data Analysis: The output is analyzed to assess the compound's drug-likeness based on established rules (e.g., Lipinski's Rule of Five) and to identify any potential liabilities in its ADMET profile.

Data Presentation: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | ~207.25 g/mol | Within the typical range for small molecule drugs. |

| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.5 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 3 | Favorable for oral bioavailability. |

| ADMET Predictions | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeability | Low to Moderate | May have limited central nervous system effects. |

| CYP450 Isoenzyme Inhibition (e.g., 3A4, 2D6) | To be determined | Prediction of potential drug-drug interactions.[8] |

| hERG Inhibition | To be determined | Assessment of potential cardiotoxicity. |

| Ames Mutagenicity | To be determined | Prediction of potential carcinogenicity. |

Note: The values in this table are hypothetical and would be generated by the execution of the described protocol.

Pillar 2: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the structural features of a series of compounds and their biological activity.[10][11][12] By building QSAR models based on known bioactive enaminone derivatives, we can predict the potential activity of our target compound.

Experimental Protocol: QSAR Model Development and Prediction

-

Dataset Curation: A dataset of enaminone derivatives with known antimicrobial, antifungal, or antitumor activity is compiled from a public database such as ChEMBL.[13]

-

Descriptor Calculation: A range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

-

Model Building: A machine learning algorithm (e.g., random forest, support vector machine) is used to build a predictive model that correlates the molecular descriptors with the observed biological activity.[12]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using techniques such as cross-validation and evaluation of an external test set.[10]

-

Prediction for Target Compound: The validated QSAR model is used to predict the bioactivity of this compound.

Caption: A schematic representation of the ligand-based pharmacophore modeling and virtual screening process.

Synthesis of Findings and Future Directions

The in silico workflow detailed in this guide provides a robust framework for generating a comprehensive bioactivity profile for the novel compound this compound. The integration of ADMET profiling, QSAR modeling, molecular docking, and pharmacophore analysis allows for the formulation of well-supported hypotheses regarding its drug-likeness, potential therapeutic targets, and mechanism of action.

The predictions generated through this computational pipeline serve as a critical foundation for guiding subsequent experimental validation. High-priority experiments would include:

-

In vitro ADMET assays: To confirm the predicted absorption and metabolic stability.

-

Biochemical assays: To determine the inhibitory activity against the top-ranked protein targets identified through molecular docking.

-

Cell-based assays: To evaluate the antimicrobial, antifungal, or cytotoxic effects of the compound in relevant cell lines.

By strategically employing this in silico approach, researchers can de-risk the early stages of drug development, prioritize the most promising lead candidates, and ultimately accelerate the journey from chemical concept to clinical reality.

References

-

Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]

-

ADMET Prediction Software | Sygnature Discovery. [Link]

-

Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. [Link]

-

Synthesis and Antifungal Activity of Enaminone Derivatives against Sclerotium rolfsii and Fusarium oxysporum. [Link]

-

Enaminone-Derived Pyrazoles with Antimicrobial Activity. [Link]

-

Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. [Link]

-

UniProt. [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing. [Link]

-

ADMET-AI. [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

-

How To Create And Use A Pharmacophore In MOE | MOE Tutorial. [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. [Link]

-

RCSB PDB: Homepage. [Link]

-

Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. [Link]

-

Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. [Link]

-

QSAR Model To Predict Biological Activity Using ML. [Link]

-

Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

-

Directory of in silico Drug Design tools. [Link]

-

Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. [Link]

-

Fundamentals of QSAR Modeling: Basic Concepts and Applications. [Link]

-

ChEMBL. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 2 | Beginners to Advanced. [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link]

-

The most Recent Compilation of Reactions of Enaminone Derivatives... [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. [Link]

-

fiu-docking-tutorial.pdf. [Link]

-

Guide to Top Proteomics Databases and How to Access Them. [Link]

-

Learn to Perform QSAR Modeling on Compound Dataset.. [Link]

-

T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation. [Link]

-

Open Targets Platform. [Link]

-

Quinolinyl β-enaminone derivatives exhibit leishmanicidal activity against Leishmania donovani by impairing the mitochondrial electron transport chain complex and inducing ROS-mediated programmed cell death. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The most Recent Compilation of Reactions of Enaminone Derivatives...: Ingenta Connect [ingentaconnect.com]

- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity | MDPI [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADMET-AI [admet.ai.greenstonebio.com]

- 10. neovarsity.org [neovarsity.org]

- 11. meilerlab.org [meilerlab.org]

- 12. QSAR Model To Predict Biological Activity Using ML - [nanoschool.in]

- 13. ChEMBL - ChEMBL [ebi.ac.uk]

The Enigmatic Enaminone: A Literature Review of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one and its Potential as a Bioactive Scaffold

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is paramount. This in-depth technical guide delves into the synthesis, potential biological activities, and structure-activity relationships of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one, a captivating enaminone that stands at the intersection of several promising classes of bioactive compounds. While direct literature on this specific molecule is nascent, this review synthesizes data from closely related analogs to forecast its therapeutic promise for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Enaminone Core

The enaminone moiety, characterized by a conjugated system of an amine, a double bond, and a ketone, is a privileged scaffold in drug discovery. Its unique electronic and structural features allow for a diverse range of biological activities. The incorporation of a furan ring, a common pharmacophore known for its varied bioactivities, and a cyclohexenone framework, a core element in many natural and synthetic bioactive compounds, into a single molecule—this compound—presents a compelling case for its investigation as a potential therapeutic agent. Furan and its derivatives have demonstrated a wide array of biological effects, although their potential for cytotoxicity and genotoxicity necessitates careful evaluation.[1][2][3]

Charting the Synthetic Path: A Proposed Route to the Target Molecule

While a definitive, published synthesis for this compound remains elusive, a plausible synthetic pathway can be constructed by amalgamating established methodologies for analogous structures. The synthesis of related 3-amino-cyclohexenone derivatives and 5-substituted cyclohexane-1,3-diones provides a clear roadmap.

A logical approach would commence with the synthesis of the precursor, 5-(5-methyl-2-furyl)cyclohexane-1,3-dione. This can be achieved through a Michael addition reaction, a cornerstone of carbon-carbon bond formation.[4] The synthesis of 5,5-dimethylcyclohexane-1,3-dione, for instance, utilizes a base-catalyzed conjugate addition of diethyl malonate to mesityl oxide, followed by intramolecular cyclization, hydrolysis, and decarboxylation.[4] A similar strategy could be employed using an appropriate α,β-unsaturated ketone derived from 5-methylfurfural.

Once the 5-(5-methyl-2-furyl)cyclohexane-1,3-dione is obtained, the final step involves the introduction of the amino group at the 3-position to form the target enaminone. This is typically a straightforward condensation reaction with ammonia or an appropriate amine. The synthesis of 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one from its corresponding dione serves as a direct precedent for this transformation.[5]

Caption: Proposed synthetic pathway for this compound.

A Spectrum of Potential Bioactivities: Insights from Analogs

The therapeutic potential of this compound can be inferred from the documented biological activities of its structural relatives. The enaminone scaffold is a recurring motif in compounds with anticonvulsant, antimicrobial, and anticancer properties.

Anticonvulsant Activity: A Promising Avenue

A significant body of research points to the potent anticonvulsant activity of enaminones.[6][7] Studies on a series of novel enaminones derived from cyclic β-dicarbonyl precursors revealed several compounds with strong anticonvulsant effects in various animal models, coupled with a notable lack of neurotoxicity.[6] One particularly active analog, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, demonstrated a high protective index in the maximal electroshock (MES) seizure test.[6] Furthermore, investigations into 5-methyl-cyclohex-2-enone derivatives, which closely resemble the core of our target molecule, have also shown anticonvulsant potential.[7] The presence of the 5-methyl group appears to be favorable for activity.[8] Given these precedents, it is highly probable that this compound and its derivatives will exhibit anticonvulsant properties. The mechanism of action for some anticonvulsant quinazolin-4-ones is suggested to be through positive allosteric modulation of the GABAA receptor.[9]

Antimicrobial Properties: A Broad-Spectrum Potential

Cyclohexenone derivatives have been identified as promising leads for the development of new antimicrobial agents.[10] Several reports have highlighted the antibacterial and antifungal activities of various cyclohexenone and cyclohexanone derivatives.[11][12] For instance, certain cyclohexenone derivatives have shown potent responses against various bacteria and fungi, with some fluorinated compounds demonstrating significant inhibitory action.[11] The furan moiety itself is present in a number of antibacterial and antifungal drugs.[13] The combination of the cyclohexenone core and the furan ring in the target molecule suggests a strong potential for antimicrobial activity.

Anticancer Cytotoxicity: A Double-Edged Sword

The furan scaffold is present in several compounds with potent cytotoxic activities against various cancer cell lines.[13][14] Some furan-based derivatives have been shown to induce apoptosis and disrupt the cell cycle in cancer cells.[14] However, the inherent cytotoxicity and genotoxicity of furan and its metabolites are well-documented and represent a significant hurdle in their development as therapeutic agents.[1][2][3] The cytotoxicity of 3,4-dihalogenated 2(5H)-furanones has been evaluated, with some derivatives displaying IC50 values in the low micromolar and even nanomolar range.[15] Therefore, while this compound may exhibit anticancer properties, a thorough toxicological evaluation will be critical.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for analogous compounds, several structural features are likely to be critical for the biological activity of this compound.

-

The Enaminone System: The conjugated enaminone system is fundamental to the bioactivity of this class of compounds. Modifications to the amino group, such as substitution with aryl or alkyl groups, have been shown to significantly impact anticonvulsant activity.[6]

-

The 5-Position Substituent: The nature of the substituent at the 5-position of the cyclohexenone ring is crucial. The presence of a methyl group has been associated with optimal anticonvulsant activity in some series.[8] The replacement of this methyl group with the 5-methyl-2-furyl moiety in our target molecule is a key structural variation that warrants investigation.

-

The Furan Ring: The furan ring is a known pharmacophore, but its substitution pattern can influence both efficacy and toxicity. The methyl group at the 5-position of the furan ring in the target molecule may modulate its electronic properties and metabolic stability.

Caption: Key structural features influencing the bioactivity of the target molecule.

Key Experimental Protocols

To validate the predicted properties of this compound, the following experimental protocols, adapted from the literature on its analogs, are recommended:

Synthesis of 5-(5-methyl-2-furyl)cyclohexane-1,3-dione

-

Step 1: Synthesis of the α,β-Unsaturated Ketone: React 5-methylfurfural with a suitable ketone (e.g., acetone) under basic conditions (e.g., NaOH in ethanol/water) to perform a Claisen-Schmidt condensation, yielding the corresponding chalcone-like α,β-unsaturated ketone.

-

Step 2: Michael Addition and Cyclization: To a solution of sodium ethoxide in ethanol, add diethyl malonate followed by the dropwise addition of the α,β-unsaturated ketone synthesized in Step 1. Reflux the mixture to facilitate the Michael addition and subsequent intramolecular Dieckmann condensation.

-

Step 3: Hydrolysis and Decarboxylation: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce hydrolysis of the ester and decarboxylation to yield the target dione. Purify the product by recrystallization.

Synthesis of this compound

-

Dissolve 5-(5-methyl-2-furyl)cyclohexane-1,3-dione in a suitable solvent such as toluene or ethanol.

-

Add a source of ammonia (e.g., ammonium acetate) or a primary/secondary amine.

-

Heat the mixture to reflux, with azeotropic removal of water if using toluene, until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the product by filtration or evaporation of the solvent followed by purification (e.g., column chromatography or recrystallization).

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

-

Administer the test compound orally (p.o.) or intraperitoneally (i.p.) to a group of mice or rats at various doses.

-

After a predetermined time interval (e.g., 30 minutes, 1 hour), subject the animals to a maximal electroshock stimulus via corneal or auricular electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.

-

A neurotoxicity assessment (e.g., rotarod test) should be performed in parallel to determine the TD50 and calculate the protective index (TD50/ED50).

Quantitative Data from Analogs

To provide a quantitative context for the potential efficacy of the target molecule, the following table summarizes the anticonvulsant activity of a closely related analog.

| Compound | Animal Model | Route of Admin. | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |

| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | Rat (MES) | p.o. | 5.8 | >380 | >65.5 | [6] |

| Ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate | Rat (MES) | p.o. | Varies | Varies | Varies | [7] |

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. The proposed synthetic route is feasible and based on well-established chemical transformations. The strong precedent for anticonvulsant and antimicrobial activities within the enaminone and cyclohexenone classes of compounds makes these therapeutic areas particularly promising for investigation.

Future research should focus on the successful synthesis and characterization of this compound. Following this, a systematic biological evaluation, beginning with in vitro antimicrobial and in vivo anticonvulsant screening, is warranted. A careful assessment of its cytotoxicity and metabolic stability will also be crucial in determining its viability as a drug candidate. The exploration of a library of analogs, with modifications at the 3-amino position and on the furan ring, will be essential for elucidating detailed structure-activity relationships and optimizing the therapeutic potential of this enigmatic enaminone.

References

- [Reference to a paper on antimicrobial cyclohexenone derivatives, e.g.

- [Reference to a paper on furan cytotoxicity, e.g.

- [Reference to a paper on enaminone synthesis or activity, e.g.

- Scott, K. R., et al. (1987). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 30(10), 1733-1739.

- [Reference to the synthesis of 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, e.g.

- [Reference to a paper on furan-containing bioactive compounds, e.g.

- [Reference to a paper on the biological activity of cyclohexenones, e.g.

- Edafiogho, I. O., et al. (1992). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. Journal of Medicinal Chemistry, 35(15), 2798-2805.

- [Reference to a paper on Michael addition for cyclohexane-1,3-dione synthesis, e.g.

- [Reference to the synthesis of 5,5-dimethylcyclohexane-1,3-dione, e.g.

- [Reference to a paper on antimicrobial cyclohexanone derivatives, e.g.

- [Reference to a review on furan toxicity, e.g.

- [Reference to a paper on antimicrobial cyclohexenones, e.g.

- [Reference to a paper on the biological activity of enaminones, e.g.

- [Reference to a paper on furan cytotoxicity in Leydig cells, e.g.

- [Reference to a paper on the biological activity of furan derivatives, e.g.

- [Reference to a paper on the synthesis of cyclohexenone derivatives, e.g.

- [Reference to a paper on the synthesis of 2-methyl-1,3-cyclohexanedione, e.g.

- [Reference to a paper on the anticonvulsant activity of enaminone isoxazole derivatives, e.g.

- [Reference to a paper on the anticonvulsant activity of fluorinated enaminones, e.g.

- [Reference to a paper on the genotoxicity of furan, e.g.

- [Reference to a paper on the biological evaluation of furan derivatives, e.g.

- [Reference to a paper on the biological significance of furan, e.g.

- [Reference to a patent on the preparation of related ketones, e.g.

- [Reference to a paper on the anticonvulsant activity of quinazolin-4(3H)-ones, e.g.

- [Reference to a patent on the synthesis of related ketones, e.g.

- [Reference to a paper on the cytotoxic activity of furan-based derivatives, e.g.

- [Reference to a paper on the cytotoxicity of dihalogenated furanones, e.g.

Sources

- 1. A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. studycorgi.com [studycorgi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. wisdomlib.org [wisdomlib.org]

- 13. mdpi.com [mdpi.com]

- 14. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibacterial Assays Using 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress.[1][2] The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for new chemical entities with potent antibacterial activity.[3] Enaminones, a class of organic compounds possessing an amino group conjugated to a carbonyl group through a double bond, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial and antitumor effects.[4][5]

This application note focuses on 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one , a novel compound featuring both an enaminone moiety and a furan ring. The furan nucleus is a common feature in various synthetic and natural bioactive molecules, including some nitrofuran derivatives known for their broad-spectrum antimicrobial properties.[6] The unique structural combination within this molecule warrants a thorough investigation of its potential as a new antibacterial agent.

These detailed protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antibacterial efficacy of this compound. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7][8][9]

Compound Profile: this compound

-

Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₃NO₂

-

Key Features: A cyclohexenone backbone functionalized with an enamine group and a 5-methyl-2-furyl substituent. This hybrid structure suggests the potential for a multi-target mechanism of action.

-

-

Hypothesized Mechanism of Action:

-

While the precise mechanism is yet to be elucidated, the enaminone scaffold could potentially interfere with bacterial cell wall synthesis, protein synthesis, or nucleic acid synthesis.[10] The furan ring, particularly if metabolized into a nitro derivative within the bacterial cell, could generate reactive intermediates that damage cellular macromolecules.[6] The lipophilic nature of the 5-methyl-2-furyl group may also facilitate membrane translocation.

-

PART 1: Experimental Protocols

Preparation of Test Compound and Control Stock Solutions

The accuracy of susceptibility testing is critically dependent on the precise preparation of the antimicrobial agent.

Protocol:

-

Compound Solubility Testing: Before preparing the stock solution, determine the optimal solvent for this compound. Test solubility in sterile deionized water, dimethyl sulfoxide (DMSO), and ethanol.

-

Causality: The choice of solvent is crucial. It must completely dissolve the compound without exhibiting intrinsic antibacterial activity at the final concentration used in the assay. DMSO is a common choice but its final concentration should typically not exceed 1% (v/v) to avoid affecting bacterial growth.

-

-

Stock Solution Preparation:

-

Accurately weigh 10 mg of this compound using an analytical balance.

-

Dissolve the compound in the chosen solvent (e.g., DMSO) to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).

-

Ensure complete dissolution by vortexing. Gentle warming in a water bath may be applied if necessary, provided the compound is heat-stable.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Trustworthiness: Filter sterilization is essential to prevent contamination of the assay. Using an analytical balance ensures the accuracy of the initial concentration, which is fundamental for all subsequent dilutions.

-

-

Storage: Store the stock solution in small aliquots at -20°C or lower to prevent degradation and repeated freeze-thaw cycles.

-

Control Antibiotic Stock: Prepare a stock solution of a broad-spectrum antibiotic (e.g., Ciprofloxacin or Gentamicin) following the same procedure to serve as a positive control.[11]

Bacterial Strain Selection and Inoculum Preparation

The selection of appropriate bacterial strains is vital for assessing the spectrum of activity.

Recommended Strains:

A panel of clinically relevant and quality control (QC) strains should be used.

| Gram-Positive Bacteria | Gram-Negative Bacteria | Rationale |

| Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Standard QC strains for susceptibility testing.[8] |

| Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300) | Pseudomonas aeruginosa (ATCC 27853) | Represents a significant drug-resistant pathogen.[12] |

| Bacillus subtilis (ATCC 6633) | Klebsiella pneumoniae | Common foodborne and opportunistic pathogens.[13][14] |

Inoculum Preparation Protocol (McFarland Standard):

This protocol ensures a standardized bacterial density for reproducible results.

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.

-

Transfer the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth (TSB) or 0.9% saline solution.[8]

-

Vortex the tube thoroughly to create a smooth, homogenous suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile broth/saline to decrease it.

-

A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[9]

-

Expertise: Visual comparison against the standard is acceptable, but for higher precision, a spectrophotometer can be used to measure the optical density (OD) at 625 nm (should be between 0.08 and 0.13).

-

-

This standardized suspension must be used within 15 minutes of preparation to maintain the correct bacterial density.[9]

Experimental Workflow Diagram

Caption: Workflow for antibacterial susceptibility testing.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a preliminary, qualitative assessment of the compound's antibacterial activity.[15][16][17]

Protocol:

-

Plate Preparation: Use Mueller-Hinton Agar (MHA) plates. The agar should have a depth of 4 mm.[8]

-

Causality: MHA is the standard medium because it has good batch-to-batch reproducibility and low concentrations of inhibitors for common antibiotics like sulfonamides and trimethoprim.[8]

-

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland). Press the swab firmly against the inside wall of the tube to remove excess liquid.[9]

-

Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[9]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

Disk Application:

-

Prepare sterile blank paper disks (6 mm diameter).

-

Aseptically apply a defined volume (e.g., 10 µL) of the test compound stock solution or its dilutions onto the disks. This will result in a specific amount of compound per disk (e.g., 100 µ g/disk from a 10 mg/mL stock).

-

Place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

-

Place a positive control disk (e.g., Ciprofloxacin 5 µg) and a negative control disk (solvent only) on the same plate.

-

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[8]

-

Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) to the nearest millimeter (mm) using a ruler or calipers.[8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[18][19][20] This is the gold standard for quantitative susceptibility testing.

Protocol:

-

Plate Setup: Use sterile 96-well microtiter plates.

-

Serial Dilution:

-

Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row.

-

Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL, prepared from the stock solution in CAMHB) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

-

Well 11 serves as the growth control (broth + inoculum, no compound).

-

Well 12 serves as the sterility control (broth only).

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

The final volume in each well will be 200 µL.

-

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[8][21]

MIC Determination Diagram

Caption: Example of MIC determination using a 96-well plate.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Spot-plate each aliquot onto a fresh MHA plate.

-

Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU from the initial inoculum count. Practically, this is often identified as the lowest concentration with no colony growth on the subculture plate.[18]

PART 2: Data Analysis and Interpretation

Interpreting Disk Diffusion Results

The results are interpreted by comparing the measured zone of inhibition with established breakpoint criteria from CLSI or EUCAST. For a novel compound, breakpoints will not exist. Therefore, results should be compared against the positive and negative controls.

| Zone Diameter (mm) | Interpretation for Novel Compound |

| ≤ 6 mm (disk diameter) | No activity |

| 7 - 10 mm | Low activity |

| 11 - 15 mm | Moderate activity |

| ≥ 16 mm | High activity |

Note: This is a general guideline. The activity should be benchmarked against the zone size produced by the positive control antibiotic.

Interpreting MIC and MBC Values

-

MIC: The MIC value is a direct measure of the compound's potency. A lower MIC indicates higher potency.[20]

-

MBC: The MBC value provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

-

If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

-

If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

-

Example Data Summary Table:

| Bacterial Strain | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 25923 | 18 | 8 | 16 | 2 | Bactericidal |

| E. coli ATCC 25922 | 12 | 32 | 256 | 8 | Bacteriostatic |

| MRSA ATCC 43300 | 16 | 16 | 32 | 2 | Bactericidal |

| P. aeruginosa ATCC 27853 | 7 | 128 | >256 | >2 | Low activity |

| Ciprofloxacin (Control) | 32 (S. aureus) | 0.5 | 1 | 2 | Bactericidal |

PART 3: Self-Validating Systems and Troubleshooting

Quality Control (QC)

To ensure the trustworthiness of results, a robust QC system is mandatory.

-

Strain Purity: Always use pure cultures. Perform a Gram stain and streak for isolation if contamination is suspected.[7]

-

Control Strains: Test QC strains (e.g., ATCC 25923, 25922, 27853) with the positive control antibiotic in every batch of tests. The resulting zone diameters and MIC values must fall within the acceptable ranges published by CLSI/EUCAST.[8][9]

-

Controls:

-

Positive Control: An antibiotic with known activity against the test strains. Confirms that the assay conditions are suitable for detecting antimicrobial activity.[11]

-

Negative Control: The solvent used to dissolve the test compound. Ensures the solvent has no inhibitory effect on bacterial growth.[11]

-

Growth Control: Inoculated broth without any compound. Confirms the viability and proper growth of the bacteria.[8]

-

Sterility Control: Uninoculated broth. Confirms the sterility of the media and aseptic technique.[8]

-

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Solution(s) |

| No inhibition zone for positive control | Inactive antibiotic; incorrect bacterial strain; inoculum too dense. | Use a fresh, validated antibiotic disk/solution; confirm strain identity; re-standardize inoculum to 0.5 McFarland. |

| Growth in sterility control well | Contamination of media or reagents; poor aseptic technique. | Use fresh, sterile media; review and refine aseptic technique during plate preparation. |

| No growth in growth control well | Inoculum not viable; incorrect media or incubation conditions. | Use a fresh bacterial culture for inoculum preparation; verify correct media and incubator settings. |

| Inconsistent MIC results | Inaccurate pipetting; improper mixing during serial dilution; compound precipitation. | Calibrate pipettes; ensure thorough mixing at each dilution step; check compound solubility in the test medium. |

References

-

Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

-

Al-Zaydi, K. M., Al-Ghorbani, M. A., & Al-Faifi, S. A. (2018). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 23(10), 2636. [Link]

-

Tsypysheva, I. P., Koval'skaya, A. V., Lobov, A. N., Nikolaeva, E. A., & Yunusov, M. S. (2013). Synthesis of 3- and 5-amino derivatives of methylcytisine. Chemistry of Natural Compounds, 49(5), 902-907. [Link]

- Google Patents. (2020). Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone. (CN110143889B).

-

Wang, S., Yao, J., Zhou, B., Yang, Y., & Wang, H. (2023). One Earth-One Health (OE-OH): Antibacterial Effects of Plant Flavonoids in Combination with Clinical Antibiotics with Various Mechanisms. Antibiotics, 12(3), 570. [Link]

-

Singh, R. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(1). [Link]

-

Driche, E., et al. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. Archives of Microbiology, 206(6), 254. [Link]

-

Bergy, M. E., Herr, R. R., & Marion, T. L. (1966). New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. Journal of Pharmaceutical Sciences, 55(1), 111-114. [Link]

-

Fadeyi, O. O., et al. (2017). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Journal of Fluorine Chemistry, 200, 138-143. [Link]

-

World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

-

Wadhwani, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

Shields, R. K., & Nguyen, M. H. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Clinical Breakpoint Tables. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]

-

Tamo, C. V. F., et al. (2024). Antimicrobial susceptibility testing data analysis over 3 years at the Yaoundé General Hospital, Cameroon. PLoS ONE, 19(4), e0301737. [Link]

-

Ali, B. F., et al. (2018). Synthesis, characterization and study of antibacterial activity of enaminone complexes of zinc and iron. Journal of Association of Arab Universities for Basic and Applied Sciences, 25(1), 17-23. [Link]

-

Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

ResearchGate. (n.d.). Bacterial strains tested with antibacterial molecules. [Link]

-

Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

-

L-K-B-A, et al. (2019). Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(10), 183002. [Link]

-

Khan, Z., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Molecular Sciences, 24(5), 4245. [Link]

-

Wikipedia. (n.d.). Disk diffusion test. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

Al-Salahi, R., et al. (2017). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Saudi Journal of Biological Sciences, 24(7), 1596-1603. [Link]

-

Patel, R. B., et al. (2014). Synthesis and in vitro Antibacterial Activities of 5-(2,3,4,5-Tetrahydro-1H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidione Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E1-E7. [Link]

-

Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

-

Rockland Immunochemicals Inc. (2021). Positive and Negative Controls. [Link]

-

Bio-Rad Laboratories. (2019). How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). [Link]

-

Kixmiller, D. P., et al. (2020). A Twist to the Kirby-Bauer Disk Diffusion Susceptibility Test: an Accessible Laboratory Experiment Comparing Haloferax volcanii and Escherichia coli Antibiotic Susceptibility to Highlight the Unique Cell Biology of Archaea. Journal of Microbiology & Biology Education, 21(1), 21.1.20. [Link]

-

Creative Diagnostics. (n.d.). Drug-Resistant Strain Isolation & Identification. [Link]

-

Plaçais, C., et al. (n.d.). SYNTHESIS OF 3-AMINO-5-FLUOROALKYLFURANS BY INTRAMOLECULAR CYCLIZATION. [Link]

-

Li, Y., et al. (2015). 5-O-Mycaminosyltylonolide antibacterial derivatives: design, synthesis and bioactivity. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3257. [Link]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]